The Core Mechanism of DS18561882 in Cancer Cells: A Technical Guide
The Core Mechanism of DS18561882 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling rapid cell proliferation and survival. A key enzyme in this altered metabolic landscape is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in a vast array of human tumors and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling therapeutic target.[1][2] DS18561882 has emerged as a potent, selective, and orally available small-molecule inhibitor of MTHFD2, demonstrating significant antitumor activity in preclinical models.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of DS18561882 in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Disruption of Mitochondrial One-Carbon Metabolism
The primary mechanism of action of DS18561882 is the competitive inhibition of the dehydrogenase/cyclohydrolase activity of MTHFD2 within the mitochondria.[5][6] This inhibition disrupts the mitochondrial folate cycle, a critical pathway for the generation of one-carbon units.
The central consequences of MTHFD2 inhibition by DS18561882 are:
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Formate Depletion and Inhibition of Purine Synthesis: MTHFD2 is a primary source of formate, which is exported from the mitochondria to the cytoplasm to serve as a one-carbon donor for de novo purine synthesis.[5][7] By blocking MTHFD2, DS18561882 depletes the formate pool, thereby starving cancer cells of the essential building blocks (purine nucleotides) required for DNA and RNA synthesis.[7] This leads to an inability to replicate DNA, causing cell cycle arrest and inhibition of proliferation.[2][5]
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Thymidine Depletion and Replication Stress: The one-carbon units generated in the mitochondria also contribute to the synthesis of thymidylate, a crucial component of DNA. Inhibition of MTHFD2 can lead to thymidine depletion, resulting in the misincorporation of uracil into DNA.[5] This genomic instability triggers replication stress and activates the DNA damage response (DDR) pathway, further contributing to cell cycle arrest and apoptosis.[1][8]
Quantitative Data
The preclinical efficacy of DS18561882 has been characterized by its potent enzymatic inhibition, selective cellular activity, and in vivo tumor growth inhibition.
Table 1: In Vitro Activity of DS18561882
| Parameter | Target | Value | Reference |
| IC50 | MTHFD2 | 0.0063 µM | [4] |
| MTHFD1 | 0.57 µM | [4] | |
| Selectivity | MTHFD2 vs MTHFD1 | ~90-fold | [9] |
| GI50 | MDA-MB-231 (Breast Cancer) | 0.140 µM (140 nM) | [3][4][10] |
| EC50 | HL-60 (Leukemia) | Not specified, weak inhibitor | [11] |
Table 2: In Vivo Efficacy of DS18561882 in a Mouse Xenograft Model
| Animal Model | Cell Line | Dosing | Effect | Reference |
| BALB/c Nude Mice | MDA-MB-231 (Breast Cancer) | 30, 100, 300 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition. 67% tumor growth inhibition (TGI) at 300 mg/kg with no change in mouse body weight. | [4][10][12] |
Table 3: Pharmacokinetic Profile of DS18561882 (Oral Administration)
| Dose | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| 30 mg/kg | 11.4 | 2.21 | 64.6 | [4] |
| 100 mg/kg | 56.5 | 2.16 | 264 | [4] |
| 200 mg/kg | 90.1 | 2.32 | 726 | [4] |
Signaling Pathways
MTHFD2 function and its inhibition by DS18561882 are intertwined with several key cancer-related signaling pathways.
MTHFD2-Mediated One-Carbon Metabolism
The core pathway targeted by DS18561882 is the mitochondrial one-carbon cycle. MTHFD2 is a central enzyme in this process.
Caption: DS18561882 inhibits MTHFD2, blocking formate production for purine synthesis.
Upstream Regulation of MTHFD2 Expression
The high expression of MTHFD2 in cancer is driven by key oncogenic transcription factors, placing it downstream of major cancer-promoting pathways.
Caption: Oncogenic pathways like mTORC1 and KRAS drive MTHFD2 expression via ATF4 and c-Myc.
Downstream Signaling Effects of MTHFD2
Beyond its metabolic role, MTHFD2 expression levels have been shown to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. While direct modulation by DS18561882 on these pathways is still under investigation, MTHFD2 knockdown studies provide strong rationale.
Caption: MTHFD2 expression promotes pro-cancer signaling through AKT, STAT3, and ILK pathways.
Experimental Protocols
The following are representative protocols for key experiments used to characterize MTHFD2 inhibitors like DS18561882.
MTHFD2 Enzymatic Assay
This biochemical assay measures the direct inhibitory effect of a compound on the dehydrogenase activity of MTHFD2.[9][12]
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Objective: To determine the IC50 value of DS18561882 against recombinant human MTHFD2.
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Principle: The assay measures the MTHFD2-catalyzed conversion of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled luminescence-based system (e.g., NAD(P)H-Glo™).
-
Materials:
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Recombinant human MTHFD2 protein.
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
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Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
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Cofactor: NAD+.
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DS18561882 dissolved in DMSO.
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96- or 384-well assay plates.
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Spectrophotometer or luminometer plate reader.
-
-
Procedure:
-
Prepare serial dilutions of DS18561882 in DMSO and then in assay buffer.
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In each well of the plate, add the assay buffer, MTHFD2 enzyme, and the test inhibitor at various concentrations (including a DMSO vehicle control).
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Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
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Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).
-
Immediately begin monitoring the production of NADH by measuring the increase in absorbance at 340 nm or luminescence over time at a controlled temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Cell Viability / Growth Inhibition Assay (e.g., MTT or CCK-8)
This cell-based assay determines the effect of the inhibitor on cancer cell proliferation and viability.[13][14][15]
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Objective: To determine the GI50 (half-maximal growth inhibition) value of DS18561882 in a cancer cell line (e.g., MDA-MB-231).
-
Principle: Tetrazolium salts like MTT or WST-8 (in CCK-8) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
DS18561882 dissolved in DMSO.
-
MTT or CCK-8 reagent.
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS in HCl).
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96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of DS18561882 in culture medium.
-
Remove the old medium and treat the cells with the various concentrations of DS18561882, including a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
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In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in a living organism.[12][16][17]
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Objective: To assess the ability of orally administered DS18561882 to inhibit tumor growth in an immunodeficient mouse model.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice).
-
Human breast cancer cells (e.g., MDA-MB-231).
-
Matrigel (optional, to aid tumor engraftment).
-
DS18561882.
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Vehicle for oral administration (e.g., 0.5% w/v methyl cellulose 400 solution).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 5 x 106) in sterile PBS, potentially mixed with Matrigel. Subcutaneously inject the cell suspension into the flank or orthotopically into the mammary fat pad of the mice.
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Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment groups (vehicle control and different doses of DS18561882).
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Drug Administration: Administer DS18561882 orally (e.g., by gavage) at the specified doses (e.g., 30, 100, 300 mg/kg) and schedule (e.g., twice daily). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (e.g., using the formula: Volume = (length x width2)/2) and the body weight of the mice regularly (e.g., 2-3 times per week).
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Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
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Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
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Conclusion
DS18561882 represents a promising therapeutic agent that targets a metabolic vulnerability specific to cancer cells. Its mechanism of action, centered on the potent and selective inhibition of MTHFD2, leads to the disruption of essential nucleotide synthesis pathways, ultimately causing replication stress and halting tumor proliferation. The robust preclinical data, including significant in vivo efficacy with a favorable safety profile, underscore the therapeutic potential of targeting mitochondrial one-carbon metabolism. Further investigation into the interplay between MTHFD2 inhibition and other cancer signaling pathways will continue to refine the clinical strategy for DS18561882 and similar targeted therapies.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
